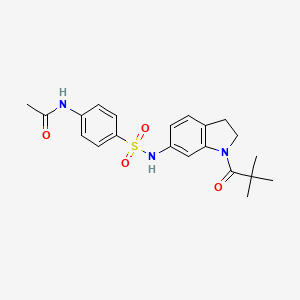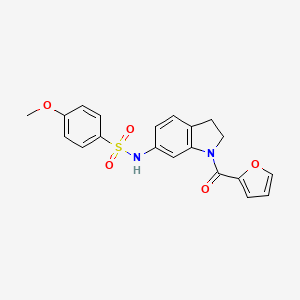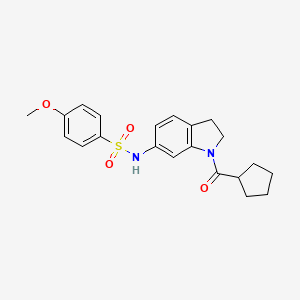
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide
説明
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide, also known as CPI-455, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. CPI-455 belongs to the class of indolinone-based inhibitors that target the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders.
科学的研究の応用
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of cancer. BET proteins are known to regulate the expression of oncogenes, and their inhibition by this compound has been shown to suppress the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, this compound has been shown to have cardioprotective effects, making it a potential candidate for the treatment of cardiovascular diseases.
作用機序
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide inhibits the BET family of proteins by binding to their bromodomains, which are responsible for recognizing and binding to acetylated lysine residues on histones. This binding prevents the recruitment of transcriptional co-activators, leading to the suppression of gene expression. The inhibition of BET proteins by this compound has been shown to affect the expression of genes involved in various cellular pathways, including cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest, inhibit proliferation, and induce apoptosis. Inflammatory cytokines such as IL-6 and TNF-alpha have been shown to be downregulated by this compound, indicating its anti-inflammatory effects. Additionally, this compound has been shown to reduce infarct size and improve cardiac function in a mouse model of myocardial infarction, indicating its cardioprotective effects.
実験室実験の利点と制限
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research. Additionally, this compound has been shown to have high selectivity for BET proteins, making it a useful tool for studying their role in various diseases. However, there are also limitations to using this compound in lab experiments. Its potency may vary depending on the cell type and experimental conditions, and its effects may be influenced by the presence of other molecules in the cellular environment.
将来の方向性
There are many future directions for research on N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide. One area of interest is in the development of more potent and selective BET inhibitors that can be used for therapeutic applications. Additionally, the role of BET proteins in various diseases is still not fully understood, and further research is needed to elucidate their mechanisms of action. Finally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic potential and improve its efficacy.
特性
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-27-18-8-10-19(11-9-18)28(25,26)22-17-7-6-15-12-13-23(20(15)14-17)21(24)16-4-2-3-5-16/h6-11,14,16,22H,2-5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUCWZZXXDTVQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



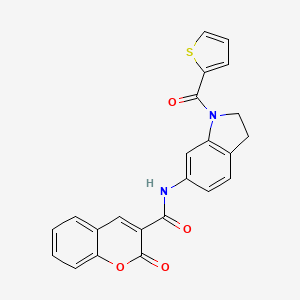
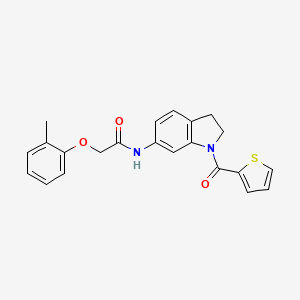
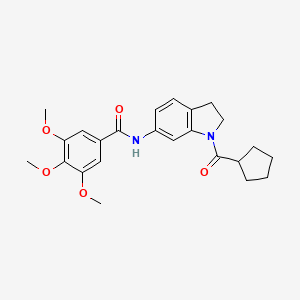
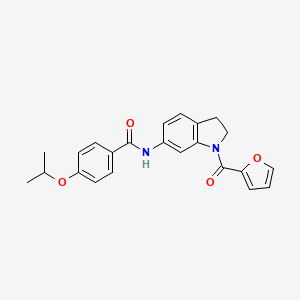
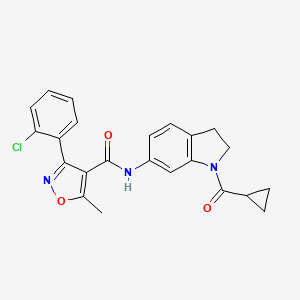
![N-(4-bromo-2-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3202329.png)



![N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3202350.png)
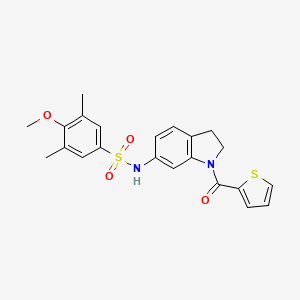
![1,3-Dimethyl-8-[3-(phenylmethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B3202386.png)
